molecular formula C12H12N2O3 B1596675 3-(3-Methoxyquinoxalin-2-yl)propanoic acid CAS No. 727682-53-3

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Cat. No. B1596675
M. Wt: 232.23 g/mol
InChI Key: CTIQZKAWWUSNIN-UHFFFAOYSA-N
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Description

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.23 g/mol . The compound is also known by other names such as 3-(3-Methoxy-quinoxalin-2-yl)-propionic acid and 3-(3-METHOXY-2-QUINOXALINYL)PROPANOIC ACID .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C12H12N2O3/c1-17-12-10 (6-7-11 (15)16)13-8-4-2-3-5-9 (8)14-12/h2-5H,6-7H2,1H3, (H,15,16) . The canonical SMILES representation is COC1=NC2=CC=CC=C2N=C1CCC(=O)O . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 232.08479225 g/mol . The topological polar surface area is 72.3 Ų , and the heavy atom count is 17 .

Scientific Research Applications

  • Nematicidal Activity of 3-(Methylthio)Propionic Acid

    • Field : Molecular Research on Biological Control of Insects .
    • Application : 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner exhibits high nematicidal activity against the Root Knot Nematode Meloidogyne incognita .
    • Methods : Four volatile organic compounds (VOCs) produced by NBIN-863 were identified using solid-phase microextraction and gas chromatography–mass spectrometry . The nematicidal activity of four VOCs, namely, N -methylformamide, propenamide, 3- (methylthio)propionic acid, and phenylmalonic acid, was detected .
    • Results : 3-(Methylthio)Propionic Acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3- (methylthio)propionic acid for 24 h increased to 69.93% .
  • Production of 3-Hydroxypropionic Acid

    • Field : Biochemical Engineering .
    • Application : 3-Hydroxypropionic acid (3-HP) is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
    • Methods : The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties .
    • Results : The production of 3-HP from renewable substrates is a promising approach for the sustainable production of this important platform chemical .
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives
    • Field : Organic Chemistry .
    • Application : The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid derivatives has been studied . These compounds could potentially have various applications in the field of organic chemistry .
    • Methods : The synthesis involves reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
    • Results : The reaction affords complex mixtures of oligomeric materials .
  • Synthesis of 3-Aryl-3- (Furan-2-yl)Propanoic Acid Derivatives
    • Field : Organic Chemistry .
    • Application : The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid derivatives has been studied . These compounds could potentially have various applications in the field of organic chemistry .
    • Methods : The synthesis involves reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
    • Results : The reaction affords complex mixtures of oligomeric materials .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that quinoxaline derivatives have been studied for their potential biological activities . Therefore, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid could be a subject of interest in future research within the field of medicinal chemistry.

properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQZKAWWUSNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364073
Record name 3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

CAS RN

727682-53-3
Record name 3-(3-methoxyquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Fata, I Silvestri, M Ardini, R Ippoliti… - ACS infectious …, 2021 - ACS Publications
Fragment screening is a powerful drug discovery approach particularly useful for enzymes difficult to inhibit selectively, such as the thiol/selenol-dependent thioredoxin reductases (…
Number of citations: 8 pubs.acs.org

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